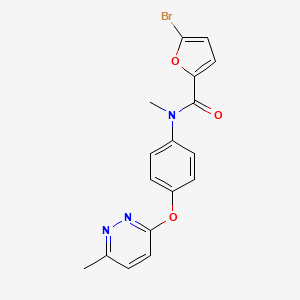
5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide is a synthetic compound with a diverse array of applications in various scientific fields. This molecule combines a bromine-substituted furan ring, a methylated nitrogen atom, and a pyridazinyl-phenyl ether linkage, offering a unique structure that contributes to its broad chemical and biological reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the core furan ring structure. Initial bromination of furan is achieved using bromine or N-bromosuccinimide under controlled conditions. The subsequent carboxamidation involves the introduction of an amide group through a reaction with methylamine. The final step involves the formation of the pyridazinyl-phenyl ether linkage using a palladium-catalyzed coupling reaction.
Industrial Production Methods
On an industrial scale, the synthesis might be streamlined by optimizing reaction conditions, using high-purity reagents, and implementing scalable catalytic processes. Continuous flow reactors may be employed to enhance reaction efficiency, yield, and product purity.
化学反応の分析
Types of Reactions
Substitution Reactions: : The bromine atom on the furan ring can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under specific conditions.
Oxidation and Reduction Reactions: : The furan ring and the pyridazinyl moiety can undergo oxidation or reduction, altering the compound’s electronic properties and reactivity.
Hydrolysis: : The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate under an inert atmosphere.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) aqueous solutions.
Major Products Formed
The products vary based on the reaction type, including substituted furans, oxidized or reduced pyridazines, and hydrolyzed amide derivatives.
科学的研究の応用
5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide has significant utility in:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and synthetic methodologies.
Biology: : The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to insights into biochemical pathways.
Medicine: : It may be explored for its therapeutic potential, including its activity against certain diseases or conditions, given its ability to interact with specific molecular targets.
Industry: : The compound could be employed in the development of novel materials, such as polymers or advanced composites, benefiting from its distinctive chemical properties.
作用機序
The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. For instance, in a biological context, it might bind to enzyme active sites, modulating their activity. The presence of the bromine atom and the carboxamide group could enhance binding affinity and selectivity for particular enzymes or receptors, affecting signal transduction pathways or metabolic processes.
類似化合物との比較
Unique Features
The bromine substitution on the furan ring enhances its reactivity compared to unsubstituted furans.
The pyridazinyl-phenyl ether linkage provides additional sites for interaction with biological targets, unlike simpler phenyl-ether compounds.
Similar Compounds
5-bromo-2-furancarboxylic acid: : Lacks the N-methyl and pyridazinyl-phenyl groups, reducing its overall complexity and reactivity.
N-methyl-N-(4-hydroxyphenyl)furan-2-carboxamide: : Similar core structure but without the bromine and pyridazinyl modifications.
6-methyl-N-phenylpyridazin-3-yl ether: : Shares the pyridazinyl-phenyl ether linkage but lacks the furan and carboxamide functionalities.
This article should give you a comprehensive understanding of 5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide and its significance in various scientific disciplines.
特性
IUPAC Name |
5-bromo-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-11-3-10-16(20-19-11)23-13-6-4-12(5-7-13)21(2)17(22)14-8-9-15(18)24-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWOIZNPDXQWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














